Cas no 1196157-12-6 (2-(chloromethyl)-4-methyl-1,3-oxazole)

1196157-12-6 structure
Nome del prodotto:2-(chloromethyl)-4-methyl-1,3-oxazole
Numero CAS:1196157-12-6
MF:C5H6ClNO
MW:131.560240268707
MDL:MFCD13190297
CID:2616784
PubChem ID:70663571
2-(chloromethyl)-4-methyl-1,3-oxazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(chloromethyl)-4-methyl-1,3-oxazole
- 2-Chloromethyl-4-methyl-oxazole
- 1196157-12-6
- MFCD13190297
- 2-(Chloromethyl)-4-methyloxazole;2-(Chloromethyl)-4-methyl-1,3-oxazole
- AB70149
- 2-(CHLOROMETHYL)-4-METHYLOXAZOLE
- SCHEMBL12098009
- AKOS032961192
- SY388905
- EN300-194497
- Oxazole, 2-(chloromethyl)-4-methyl-
- NZAXBBLHJYXFEZ-UHFFFAOYSA-N
- BCP31162
-
- MDL: MFCD13190297
- Inchi: InChI=1S/C5H6ClNO/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
- Chiave InChI: NZAXBBLHJYXFEZ-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 131.0137915Da
- Massa monoisotopica: 131.0137915Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 78.8
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 167.1±23.0 ºC (760 Torr),
- Punto di infiammabilità: 54.8±22.6 ºC,
- Solubilità: Leggermente solubile (21 g/l) (25°C),
2-(chloromethyl)-4-methyl-1,3-oxazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194497-0.05g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 0.05g |
$524.0 | 2023-09-17 | ||
Enamine | EN300-194497-1.0g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 1g |
$1971.0 | 2023-05-31 | ||
Enamine | EN300-194497-0.1g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 0.1g |
$684.0 | 2023-09-17 | ||
Enamine | EN300-194497-2.5g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 2.5g |
$3865.0 | 2023-09-17 | ||
Chemenu | CM548416-500mg |
Oxazole,2-(chloromethyl)-4-methyl- |
1196157-12-6 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Enamine | EN300-194497-10g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 10g |
$8480.0 | 2023-09-17 | ||
Enamine | EN300-194497-0.5g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 0.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-194497-0.25g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 0.25g |
$977.0 | 2023-09-17 | ||
Enamine | EN300-194497-5g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 5g |
$5719.0 | 2023-09-17 | ||
Enamine | EN300-194497-1g |
2-(chloromethyl)-4-methyl-1,3-oxazole |
1196157-12-6 | 1g |
$1971.0 | 2023-09-17 |
2-(chloromethyl)-4-methyl-1,3-oxazole Letteratura correlata
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1196157-12-6 (2-(chloromethyl)-4-methyl-1,3-oxazole) Prodotti correlati
- 1331736-97-0(1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol)
- 922557-47-9(methyl 2-2-(2H-1,3-benzodioxol-5-yl)acetamido-4,5-dimethylthiophene-3-carboxylate)
- 1390997-99-5(2-amino-3-(2-methoxy-3-methylphenyl)propanoic acid)
- 2229165-00-6(1-(1-{imidazo1,2-apyridin-3-yl}cyclopropyl)ethan-1-one)
- 1711413-16-9(4-Bromo-2-fluoro-n-phenylbenzenesulfonamide)
- 2219407-61-9(2-bromo-2-fluoro-1-(2-methylphenyl)ethan-1-one)
- 1567969-20-3(Piperazine, 2-methyl-1-(3-methylbutyl)-, (2R)-)
- 1056933-75-5(1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropane-1-carboxylic acid)
- 2227859-93-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-chlorophenol)
- 1361529-53-4(6-Hydroxy-5-(perchlorophenyl)nicotinaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1196157-12-6)2-(chloromethyl)-4-methyl-1,3-oxazole

Purezza:99%
Quantità:1g
Prezzo ($):1285.0
atkchemica
(CAS:1196157-12-6)2-(chloromethyl)-4-methyl-1,3-oxazole

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta